REACTION_SMILES
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[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[CH3:7][O:8][CH2:9][c:10]1[n:11][cH:12][cH:13][c:14]([Cl:16])[n:15]1.[ClH:18].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1.[OH2:17]>>[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[c:14]1[cH:13][cH:12][n:11][c:10]([CH2:9][O:8][CH3:7])[n:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCc1nccc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COCc1nccc(N2CCOCC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |